molecular formula C11H14N2 B1501107 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 20965-15-5

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B1501107
CAS No.: 20965-15-5
M. Wt: 174.24 g/mol
InChI Key: ULXQPXMCODDEEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics. A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies.


Molecular Structure Analysis

Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6’-bis(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics. The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations .


Chemical Reactions Analysis

The compound’s reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems. Research has shown new reactions for the expansion of the diaziridine ring in derivatives of this compound, contributing to the synthesis of unique compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis as a Mitomycin Intermediate : The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics (Kametani, Kigawa, & Ihara, 1979).
  • Method Development for Synthesis : A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies (Kuznetsov et al., 2003).
  • Molecular Structure Investigation : Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6′-bis>(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics (Atavin et al., 2003).

Photochromic Properties

  • Photochromism in Organic Materials : Research on 1,3-diazabicyclo[3.1.0]hex-3-ene systems, which are structurally similar to this compound, has demonstrated unique photochromic properties in the solid state, forming colored materials under UV radiation (Mahmoodi et al., 2011).

Chemical Reactions and Transformations

  • Reactivity with Arylketenes : The compound's reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems (Shevtsov et al., 2006).
  • Diaziridine Ring Expansion : Research has shown new reactions for the expansion of the diaziridine ring in derivatives of this compound, contributing to the synthesis of unique compounds (Syroeshkina et al., 2009).

Potential Applications in Propellants

  • Green Hypergolic Propellants : The 1,5-diazabicyclo[3.1.0]hexane type compounds, closely related to this compound, have been identified as potential green hypergolic propellants, with research focusing on their synthesis, physical properties, and safety (Zhang et al., 2017).

Mechanism of Action

While the mechanism of action for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is not explicitly mentioned in the search results, it is known that it plays a crucial role in the synthesis of several antiviral medications, such as boceprevir and pf-07321332 .

Future Directions

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a compound closely related to 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . This suggests that this compound and its derivatives could have potential applications in the development of new antiviral drugs.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-9(5-3-1)6-13-7-10-11(8-13)12-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQPXMCODDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668011
Record name 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20965-15-5
Record name 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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